1-Benzhydryl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
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Description
1-Benzhydryl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C23H22ClN3O3S and its molecular weight is 455.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
The synthesis of heterocyclic compounds from precursors related to 1-Benzhydryl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea showcases the compound's utility in organic chemistry. For instance, phenyl(trichloromethyl)carbinol reacts with thioureas and related nucleophiles to form thiazolidinones and other heterocycles, indicating the potential for creating diverse chemical structures useful in various applications (Reeve & Coley, 1979).
Microwave-Enhanced Synthesis
An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins provides a new access to benzhydryl-phenylureas. This method demonstrates an efficient way to synthesize substituted 1-benzhydryl-3-phenyl-ureas, highlighting the compound's relevance in facilitating novel synthetic pathways (Muccioli et al., 2003).
Catalytic Oxidative Carbonylation
The catalytic oxidative carbonylation of amines to ureas and other compounds demonstrates the versatility of this compound in chemical synthesis. This process enables the formation of valuable ureas and carbamates, showcasing the compound's application in creating complex molecules with potential industrial and pharmaceutical uses (Orito et al., 2006).
Anticancer Activity
Although the direct applications of this compound in anticancer research were not found in the provided literature, the synthesis and evaluation of related urea compounds for their anticancer activity suggest the potential for such compounds to be investigated for therapeutic applications. The synthesis of 1-Aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents indicate the broader utility of related urea compounds in medicinal chemistry (Gaudreault et al., 1988).
Supramolecular Self-Assembly
The molecular origin of supramolecular self-assembling in statistical copolymers, including derivatives of urea compounds, underscores the material science applications of this compound. Such compounds can contribute to the development of new materials with unique properties, including highly ordered supramolecular assemblies (Hilger et al., 1992).
Properties
IUPAC Name |
1-benzhydryl-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-20-13-12-19(16-21(20)27-14-7-15-31(27,29)30)25-23(28)26-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-13,16,22H,7,14-15H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBSUPHLQNTUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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